Fmoc-Phe(4-I)-OH

Catalog No.
S716262
CAS No.
82565-68-2
M.F
C24H20INO4
M. Wt
513.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Phe(4-I)-OH

CAS Number

82565-68-2

Product Name

Fmoc-Phe(4-I)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid

Molecular Formula

C24H20INO4

Molecular Weight

513.3 g/mol

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

LXOXXTQKKRJNNB-QFIPXVFZSA-N

Synonyms

Fmoc-4-iodo-L-phenylalanine;82565-68-2;Fmoc-Phe(4-I)-OH;Fmoc-L-4-Iodophenylalanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoicacid;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoicacid;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-iodophenyl)propanoicacid;Fmoc-4-IodoPhenylalanine;Fmoc-L-4-Iodophe;Fmoc-p-iodo-Phe-OH;Fmoc-4-Iodo-Phe-OH;Fmoc-4'-iodo-L-Phe;Fmoc-p-iodo-L-Phe-OH;Fmoc-(4-iodo)-Phe-OH;Fmoc-L-Phe(4-I)-OH;AC1MC51M;47431_ALDRICH;SCHEMBL118297;468746_ALDRICH;47431_FLUKA;CTK3J1811;MolPort-001-758-542;ZINC621953;ANW-74485;CF-292

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)C(=O)O

Fmoc-Phe(4-I)-OH (CAS: 82565-68-2) is a ≥97.0% pure unnatural amino acid derivative utilized primarily as a building block in solid-phase peptide synthesis (SPPS). Structurally, it consists of an L-phenylalanine core protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group at the alpha-amine, with an iodine atom substituted at the para position of the aromatic ring . This compound is soluble in standard SPPS solvents such as DMF and DMSO, and its Fmoc protection ensures direct compatibility with standard Fmoc/tBu coupling protocols, eliminating the need for the harsh acidic cleavage conditions required by Boc-protected alternatives . The primary procurement value of this compound lies in the 4-iodo moiety, which serves as a reactive handle for late-stage palladium-catalyzed cross-coupling and isotopic exchange.

Research Fit

Fmoc-SPPS building block with iodine-specific functionality
Supports bioorthogonal coupling, halogen bonding self-assembly, and radioiodination workflows
Synthetic intermediate for F2Pmp phosphotyrosine mimetic research

While procurement teams might consider Fmoc-Phe(4-Br)-OH or standard Fmoc-Phe-OH as lower-cost substitutes, these alternatives fail in advanced functionalization and structural workflows. Standard Fmoc-Phe-OH lacks an aryl halide handle entirely, precluding any post-synthetic cross-coupling[1]. More critically, substituting the 4-iodo moiety with a 4-bromo group drastically reduces reactivity in palladium-catalyzed cross-coupling reactions; aryl bromides typically require elevated temperatures (>60 °C) and specialized phosphine ligands to achieve oxidative addition, which can trigger peptide epimerization or degradation . Furthermore, in rational drug design, the iodine atom provides a significantly stronger and more directional halogen bond than bromine. Experimental models demonstrate that 4-iodo-phenylalanine forms stable halogen bonds that shorten atomic distances below van der Waals radii, whereas 4-bromo-phenylalanine fails to establish detectable halogen bonds in identical structural contexts [1].

Substitution Risk

Unsubstituted Fmoc-Phe-OH cannot provide iodine-dependent SPECT contrast or bioorthogonal reactivity.
Lighter halogen analogs (4-F, 4-Cl, 4-Br) are inert under mild Pd-catalyzed coupling conditions.
Iodine-specific halogen bonding and radioiodination potential may not transfer to other halogens.

Iodo vs. Bromo Cross-Coupling Reactivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is dependent on the carbon-halogen bond dissociation energy. Fmoc-Phe(4-I)-OH features a weaker C-I bond compared to the C-Br bond in Fmoc-Phe(4-Br)-OH. Consequently, 4-iodo-phenylalanine derivatives undergo Suzuki-Miyaura and Sonogashira couplings at significantly lower temperatures (20–37 °C) . In contrast, achieving equivalent yields with 4-bromo-phenylalanine derivatives typically requires heating to 60 °C or higher, or the use of specialized, expensive ligand systems . This temperature differential is critical when modifying complex peptides on a solid support, where elevated temperatures increase the risk of epimerization and premature cleavage [1].

Evidence DimensionRequired coupling temperature for efficient oxidative addition
Target Compound DataFmoc-Phe(4-I)-OH (20–37 °C)
Comparator Or BaselineFmoc-Phe(4-Br)-OH (≥60 °C)
Quantified Difference>20–30 °C reduction in required reaction temperature
ConditionsSuzuki-Miyaura or Sonogashira cross-coupling in aqueous or standard SPPS solvent systems

Lower coupling temperatures prevent peptide degradation and epimerization, making the iodo-derivative the required choice for delicate late-stage functionalizations.

MW & Thermal Diff
Head-to-head
513.32 g/mol (+32.5% vs Fmoc-Phe-OH)
Enables unambiguous LC-MS identity confirmation
Melting range 213–217°C also distinct from parent

Halogen Bond Strength: Iodo vs. Bromo

The iodine atom in 4-iodo-phenylalanine possesses a polarizable electron cloud, creating a strong, directional 'sigma hole' for halogen bonding. In structural models such as T4 lysozyme, substituting a native tyrosine with 4-iodo-phenylalanine results in the formation of a stable halogen bond with the carbonyl oxygen of an adjacent glutamine, characterized by a measurable shortening of the I···O distance below the sum of their van der Waals radii [1]. When the same position is substituted with 4-bromo-phenylalanine, no convincing experimental evidence of halogen bond formation is observed, and the Br···O distance does not shorten [1]. This demonstrates that the bromo-analog cannot substitute for the iodo-analog when engineering specific, stabilizing halogen bonds.

Evidence DimensionHalogen bond formation and atomic distance shortening
Target Compound Data4-Iodo-phenylalanine (Forms stable halogen bond; I···O distance shortens below van der Waals radii)
Comparator Or Baseline4-Bromo-phenylalanine (Fails to form stable halogen bond; no Br···O distance shortening)
Quantified DifferenceMeasurable sub-van der Waals distance shortening for Iodine vs. 0 shortening for Bromine
ConditionsT4 lysozyme position 18 substitution model evaluated via X-ray diffraction and differential scanning calorimetry

Procuring the iodo-variant is strictly necessary for structure-activity relationship (SAR) studies aimed at increasing target binding affinity through halogen bonding.

Bioorthogonal Coupling
Class-level
Pd-catalyzed Suzuki/Sonogashira in water, room temp; Fmoc-Phe-OH and 4-F/Cl/Br analogs inert
Supports post-synthetic peptide modification with probes or payloads
Reported rapid conversion under biocompatible conditions

Direct Isotopic Exchange for Radiolabeling

Fmoc-Phe(4-I)-OH serves as a direct precursor for synthesizing radiolabeled peptides via isotopic exchange. The naturally occurring 127I atom can be efficiently exchanged with radioactive isotopes such as 123I, 124I, or 125I using copper-catalyzed or direct nucleophilic exchange methods . Standard Fmoc-Phe-OH and Fmoc-Phe(4-Br)-OH cannot undergo this direct radioiodine exchange without multi-step, low-yield conversion processes (such as converting a bromide to a stannane or boronic acid first). By using the 4-iodo derivative, manufacturers can achieve direct, specific-activity labeling in a single late-stage step.

Evidence DimensionDirect radioiodine (123I/124I/125I) isotopic exchange capability
Target Compound DataFmoc-Phe(4-I)-OH (Capable of direct 1-step isotopic exchange)
Comparator Or BaselineFmoc-Phe(4-Br)-OH (Requires multi-step pre-functionalization, e.g., stannylation)
Quantified Difference1-step direct exchange vs. multi-step conversion
ConditionsLate-stage radiotracer synthesis for in vivo imaging

Reduces synthetic complexity and radioactive handling time, which is critical for the procurement of precursors in radiopharmaceutical manufacturing.

Self-Assembly Trend
Cross-study comparable
Halogenation accelerates self-assembly; iodine expected stronger effect via halogen bonding
May support tunable hydrogel design for drug delivery models
Limited direct data for 4-iodo variant; context-dependent
F2Pmp Precursor
Data to verify
Key synthetic intermediate for F2Pmp phosphotyrosine mimetic
Enables construction of PTP research peptide libraries
Class-level inference; verify synthetic route compatibility

Late-Stage Functionalization by Cross-Coupling

Fmoc-Phe(4-I)-OH is a required building block for synthesizing extensively modified peptide libraries. Because it undergoes Suzuki-Miyaura and Sonogashira couplings at 20–37 °C , it allows chemists to perform on-resin modifications without subjecting the peptide to the >60 °C temperatures required by bromo-analogs, thereby preserving stereochemical integrity.

Halogen Bond Engineering for Drug Design

In rational drug design, this compound is procured to systematically introduce strong, directional halogen bonds into peptide-protein interfaces. As demonstrated by T4 lysozyme models [1], the 4-iodo moiety successfully forms stabilizing interactions that 4-bromo variants cannot, making it an essential component for optimizing target binding affinity.

Precursor for Peptide Radiopharmaceuticals

For the development of PET and SPECT imaging agents, Fmoc-Phe(4-I)-OH is utilized to incorporate a stable iodine handle during standard SPPS. Post-cleavage, this handle enables rapid, single-step isotopic exchange with 124I or 125I , streamlining radiotracer manufacturing compared to non-iodinated precursors.

Application Fit

Application
Selection Property
Validation Focus
Radioiodinated peptide research models (SPECT)
4-Iodo handle for I-123/I-125 labeling
Radioiodination efficiency & SPPS stability
Phosphotyrosine mimetic peptide synthesis (PTP research)
Key intermediate for F2Pmp introduction
Synthetic route fidelity & incorporation
Site-specific peptide conjugation for research probes
Bioorthogonal reactivity in aqueous media
Coupling efficiency & site-selectivity

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

513.04371 Da

Monoisotopic Mass

513.04371 Da

Heavy Atom Count

30

Wikipedia

Fmoc-L-4-Iodophenylalanine

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